Calcium metasilicate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Calcium metasilicate, also known as Wollastonite, is a naturally occurring mineral with a needle-like particle shape . It is usually white and can withstand temperatures up to 1540°C . It is formed by the metamorphism of siliceous limestone at temperatures around 450°C or over and occurs in regionally metamorphosed high-grade rocks and near igneous contact zones .

Synthesis Analysis

This compound can be synthesized by reacting calcium oxide and silica in various ratios . The usual method of preparation involves the addition of lime (calcium oxide; CaO) to diatomaceous earth, a material consisting of the fossil remains of single-celled algae known as diatoms .Molecular Structure Analysis

Structural properties and medium-range order (MRO) in this compound glass are investigated at different concentrations of calcium oxide through the molecular dynamics technique . The main component of the molecular structure is silicon oxygen tetrahedrons, calcium ions, water molecules, and hydroxyl groups .Chemical Reactions Analysis

The release of metasilicate is controlled by pH, CO2, and rock characteristics . In the presence of water, the solution reverts to soluble calcium salts & amorphous silica .Physical And Chemical Properties Analysis

This compound is a white or cream-colored, free-flowing powder . It has a low bulk density and high physical water absorption . It is insoluble in water and most other common solvents .Scientific Research Applications

Photocatalytic Properties

Calcium metasilicate has been explored for its role in photocatalytic applications. A study by Liang et al. (2015) demonstrated the use of this compound-supported Ag–AgX/TiO2 composites, highlighting their effectiveness in degrading environmental pollutants under visible light. This indicates its potential for environmental cleaning and pollutant management (Liang et al., 2015).

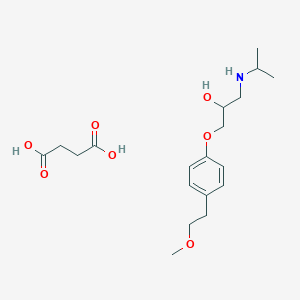

Agricultural Enhancements

In the agricultural sector, the application of this compound has shown promising results. Gomes et al. (2019) reported that sodium metasilicate and calcium chloride, when used as fertilizers, improved the productivity and phytochemical characteristics of Sauvignon Blanc grapes. This suggests that this compound could be a viable option for enhancing crop yield and quality (Gomes et al., 2019).

Material Science and Crystal Growth

In material science, research by Voron’ko et al. (2002) and Fokin et al. (2013) focused on the phase transitions, melting, crystallization, and structural properties of this compound. These studies provide insights into the material's behavior under various conditions, which is crucial for its application in manufacturing and industrial processes (Voron’ko et al., 2002); (Fokin et al., 2013).

Environmental Remediation

The potential of this compound in environmental remediation has been demonstrated by Brooks et al. (2000), who found that wollastonite, a form of this compound, was effective in removing soluble phosphorus from wastewater in constructed wetland ecosystems. This highlights its utility in water treatment and pollution control (Brooks et al., 2000).

Health and Biomedical Research

In the biomedical field, Ivanitskaya et al. (2019) investigated the effects of silicium compounds, including sodium metasilicate, on calcium and phosphorus content in blood. This research is significant for understanding the bioavailability and metabolic effects of this compound and related compounds in living organisms (Ivanitskaya et al., 2019).

Mechanism of Action

Target of Action

Calcium metasilicate, also known as wollastonite, primarily targets the cellular structures and biochemical pathways that involve calcium and silicate ions . Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways .

Mode of Action

The mode of action of this compound involves the transformation of its structural components during phase transitions. In the course of melting, the [Si3O9] metasilicate rings, which form the structural basis of the α phase, transform mainly into [SiO3]∞ anions . This transformation is crucial for its interaction with its targets.

Biochemical Pathways

This compound affects the biochemical pathways involving calcium ions. Calcium signaling plays a crucial role in various physiological processes, including muscle contraction, cell division, and neurotransmitter release . Dysregulation of calcium levels and signaling has been linked to a range of pathological conditions such as neurodegenerative disorders, cardiovascular disease, and cancer .

Pharmacokinetics

It’s important to note that the bioavailability of calcium from different calcium salts can vary significantly

Result of Action

The result of this compound’s action is the formation of new structures during the crystallization of glasses and melts of approximately metasilicate composition . The morphology of the crystals is controlled by the ease with which the anionic groups present in the amorphous phase can be incorporated into the growing crystals .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the crystallization of this compound takes place by a dendritic or spherulitic mechanism, according to which of the crystal polymorphs is stable under the prevailing conditions . Moreover, the safety data sheet of this compound suggests that it should be contained to prevent migration and entry into sewers or streams .

Safety and Hazards

Future Directions

While specific future directions for calcium metasilicate are not well-documented, it is used in a variety of applications due to its unique properties, including ceramics, paints, plastics, and as a substitute for asbestos . Its use in these areas suggests potential for continued research and development.

Biochemical Analysis

. .

Biochemical Properties

It is known that calcium metasilicate undergoes phase transitions and melting, transforming into different anionic structures . These transformations could potentially influence its interactions with biomolecules.

Molecular Mechanism

It is known that during melting, the [Si3O9] metasilicate rings, which form the structural basis of the α phase, transform mainly into [SiO3]∞ anions . This transformation could potentially influence its interactions with biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, during the course of melting, the structure of this compound transforms, which could potentially alter its biochemical properties .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Calcium metasilicate can be achieved by reacting Calcium oxide with Silicon dioxide in the presence of a fluxing agent.", "Starting Materials": [ "Calcium oxide", "Silicon dioxide", "Fluxing agent (e.g. Sodium carbonate)" ], "Reaction": [ "Mix Calcium oxide and Silicon dioxide in a stoichiometric ratio", "Add a fluxing agent to the mixture", "Heat the mixture in a furnace at a temperature of 1200-1400°C", "Maintain the temperature for several hours until the reaction is complete", "Cool the product and collect the resulting Calcium metasilicate powder" ] } | |

CAS RN |

10101-39-0 |

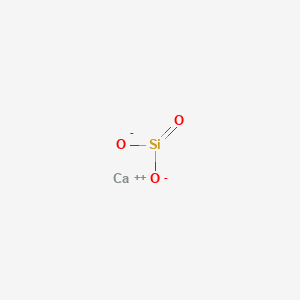

Molecular Formula |

CaH2O3Si |

Molecular Weight |

118.18 g/mol |

IUPAC Name |

dicalcium;silicate |

InChI |

InChI=1S/Ca.H2O3Si/c;1-4(2)3/h;1-2H |

InChI Key |

KWTIQDAGAGWELM-UHFFFAOYSA-N |

SMILES |

[O-][Si](=O)[O-].[Ca+2] |

Canonical SMILES |

O[Si](=O)O.[Ca] |

Color/Form |

White powder White, monoclinic crystals White or creamy colored free-floating powder [Note: The commercial product is prepared from diatomaceous earth and lime]. |

density |

2.92 g/cu cm White or slightly cream-colored, free-flowing powder; practically insoluble in water; density: 2.10 at 25 °C; absorbs 1-2.5 times its weight of liquids and still remains a free-flowing powder; total absorption power for water about 600%, for mineral oil about 500%; forms a siliceous gel with mineral acids; bulk density: 15-16 lb/cu ft; available surface area: 95-175 sq m/g; ultimate particle size: 0.02-0.07 mu /Commercial calcium silicate/ 2 g/cm³ 2.9 |

melting_point |

1540 °C 1250-1500 °C 2804 °F |

Other CAS RN |

10101-39-0 13983-17-0 1344-95-2 |

physical_description |

Other Solid; Dry Powder; Liquid, Other Solid White to off-white free-flowing powder that remains so after absorbing relatively large amounts of water or other liquids White or cream-colored, free-flowing powder; Note: The commercial product is prepared from diatomaceous earth & lime; [NIOSH] Colorless, cream, or white odorless powder and pieces; [Materion Advanced Chemicals MSDS] WHITE POWDER. White or cream colored, free flowing powder. (Note: The commercial product is prepared from diatomaceous earth and lime.) White or cream-colored, free-flowing powder. [Note: The commercial product is prepared from diatomaceous earth & lime.] |

Pictograms |

Irritant; Health Hazard |

Related CAS |

10101-39-0 (CaH2SiO3[1:1] salt) 13983-17-0 (Ca(SiO3) 10193-36-9 (Parent) |

solubility |

Insoluble in water Solubility in water: poor 0.01% |

synonyms |

Ca2SiO4 calcium silicate calcium silicate (CaSiO3) calcium silicate, CaH2SiO3 (1:1) salt mesoporous amorphous calcium silicate mineral wool pseudowollastonite Wollastonite xonotlite |

vapor_pressure |

0 mmHg (approx) |

Origin of Product |

United States |

Q & A

Q1: What is the molecular formula and weight of calcium metasilicate?

A1: this compound has the molecular formula CaSiO3 and a molecular weight of 116.16 g/mol.

Q2: What is the crystal structure of this compound?

A2: this compound exists in several polymorphs, including triclinic wollastonite (1T), monoclinic parawollastonite (2M), and a superstructure of wollastonite (4T). These forms are characterized by infinite chains of silicate tetrahedra that differ from those found in pyroxenes. [] The morphology of crystals formed from supercooled melts and glasses is controlled by the incorporation of anionic groups into the growing crystals, influencing their dendritic or spherulitic nature. []

Q3: Does the morphology of this compound affect its properties?

A3: Yes, the fibrous and acicular nature of wollastonite particles contributes to its mechanical properties. When incorporated into materials like polypropylene, it enhances impact strength and flame retardancy, likely by influencing the formation of a superior char layer during combustion. []

Q4: How does the crystal structure of this compound influence its reactivity?

A4: The reactivity of this compound in solid-phase reactions is influenced by factors that weaken the inter-ionic forces within its crystal lattice. These factors include heat, structural rearrangements at transition temperatures, and ionic distortion. []

Q5: What are some applications of this compound in construction materials?

A5: this compound is incorporated into various construction materials, including:

- Concrete: Surface treatment of recycled concrete aggregate (RCA) with this compound solutions enhances compressive strength by improving the interface between the RCA and cement matrix. [, ]

- Mortar: this compound serves as a component in anti-corrosion and anti-erosion heat-preservation mortars, enhancing their durability. []

Q6: How does the moisture state of treated recycled concrete aggregate affect concrete properties?

A6: The moisture state of this compound-treated recycled concrete aggregates (air-dried, oven-dried, saturated surface-dried) significantly influences the properties of fresh and hardened concrete, including slump, density, and compressive strength. []

Q7: Can this compound be used as a filler in polymer composites?

A7: Yes, this compound, particularly wollastonite, serves as a filler in polymer composites. For instance, incorporating wollastonite into polypropylene enhances its mechanical properties and flame retardancy. [] This is partly attributed to its acicular structure, similar to fibers, improving the composite's strength. []

Q8: Are there any applications of this compound in environmental remediation?

A8: Yes, research suggests that this compound, particularly Norlite (a lightweight aggregate of fired shale), shows promise as a substrate in constructed wetlands for removing soluble phosphorus from agricultural runoff. []

Q9: Can this compound be incorporated into coatings?

A9: Yes, this compound is used in various coatings:

- Anti-corrosion Coatings: this compound serves as a component in epoxy primers for aerospace applications, providing adhesion and corrosion protection without the use of chromates. []

- Ceramic Coatings: this compound is incorporated into ceramic coatings designed to prevent exfoliation of metallic materials at high temperatures by creating a barrier against oxidation. []

- Polyurea Coatings: Silane-treated this compound acts as a filler in aliphatic polyurea coatings, contributing to their abrasion resistance, weather resistance, and adhesion properties. []

Q10: Can this compound be used in cat litter?

A10: Yes, activated this compound is a component in high-quality water-absorbed and environmentally-friendly cat litter. It helps improve the dispersing performance of the litter, resulting in a uniform mass and enhanced quality. []

Q11: Does this compound exhibit catalytic activity?

A11: While not traditionally considered a catalyst, this compound plays a supporting role in catalytic systems:

- Platinum-Tin Catalysts: this compound serves as a support material for platinum and tin catalysts used in the selective hydrogenation of acetic acid to ethanol. The presence of this compound contributes to catalyst life and selectivity for ethanol production. []

Q12: What is known about the toxicity of this compound?

A12: Inhalation studies in rats indicated that wollastonite, at specific concentrations and exposure durations, exhibits slight lung toxicity, primarily an alveolar macrophage response that resolves post-exposure. No evidence of wollastonite-induced neoplasms was observed. []

Q13: Are there applications of this compound in papermaking?

A13: Yes, a specific type of this compound fiber, formed from interwoven acicular wollastonite and kieselguhr, shows potential for use in rich mineral paper. This fiber disperses well in high-molecular polymers, offering a fluffy and lightweight alternative to traditional fillers like calcium carbonate. []

Q14: Can this compound be used in biomedicine?

A14: Research is exploring the potential of this compound in biomedicine:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B159167.png)